- Synthesis, cytotoxic, and combined cDDP activity of new stable curcumin derivatives, Bioorganic & Medicinal Chemistry, 2009, 17(8), 3043-3052
Cas no 94875-80-6 (1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione)
94875-80-6 structure
Product Name:1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
Numéro CAS:94875-80-6
Le MF:C21H20O6
Mégawatts:368.379906654358
MDL:MFCD00008365
CID:752067
PubChem ID:969516
Update Time:2023-11-28
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione Propriétés chimiques et physiques
Nom et identifiant
-
- 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-
- 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
- CI 75300
- CURCUMIN (SYNTHETIC)
- 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione (ACI)
- 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadien-3,5-dione
-
- MDL: MFCD00008365
- Piscine à noyau: 1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3
- La clé Inchi: VFLDPWHFBUODDF-UHFFFAOYSA-N
- Sourire: O=C(CC(C=CC1C=C(OC)C(O)=CC=1)=O)C=CC1C=C(OC)C(O)=CC=1
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-21494-0.05g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 0.05g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-21494-0.1g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 0.1g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-21494-0.25g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 0.25g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-21494-0.5g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 0.5g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-21494-1.0g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 1.0g |
$19.0 | 2023-07-07 | |
| Enamine | EN300-21494-2.5g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 2.5g |
$20.0 | 2023-09-16 | |
| Enamine | EN300-21494-5.0g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 5.0g |
$21.0 | 2023-07-07 | |
| Enamine | EN300-21494-10.0g |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
94875-80-6 | 92% | 10.0g |
$22.0 | 2023-07-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219915-500mg |
(E/Z)-Curcumin |
94875-80-6 | 98% | 500mg |
¥405.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219915-1g |
(E/Z)-Curcumin |
94875-80-6 | 98% | 1g |
¥648.00 | 2024-04-24 |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Boron oxide (B2O3) Solvents: Dimethylformamide ; 30 min, 80 °C
1.2 Reagents: Tributyl borate ; 30 min, 80 °C
1.3 Reagents: Butylamine Solvents: Dimethylformamide ; 1 h, 80 °C; 4 h, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, 80 °C → rt
1.2 Reagents: Tributyl borate ; 30 min, 80 °C
1.3 Reagents: Butylamine Solvents: Dimethylformamide ; 1 h, 80 °C; 4 h, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, 80 °C → rt
Référence
Méthode de production 2
Conditions de réaction
Référence
- Compounds for preventing, reducing and/or alleviating itchy skin condition(s), IP.com Journal, 2012, 12,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Butylamine , Tributyl borate , Boron oxide (B2O3) (complexes with acetylacetone) Solvents: Ethyl acetate ; 1 h, 75 °C; 4.5 h, 75 °C; 12 h, 75 °C
1.2 Reagents: Hydrochloric acid ; 1 h, 75 °C
1.2 Reagents: Hydrochloric acid ; 1 h, 75 °C
Référence
- Preparation method of biological basic feature photosensitive shape memory polyimide and three-dimensional intelligent polyimide, China, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Tributyl borate , Boron oxide (B2O3) ; 10 min, heated
1.2 Catalysts: Dodecylamine ; 20 - 60 min, heated; rt
1.3 Reagents: Acetic acid Solvents: Water ; overnight, cooled
1.2 Catalysts: Dodecylamine ; 20 - 60 min, heated; rt
1.3 Reagents: Acetic acid Solvents: Water ; overnight, cooled
Référence
- Facile synthesis of curcumin and curcuminoid-like derivatives at microwaves, Revista de Chimie (Bucharest, 2018, 69(6), 1327-1331
Méthode de production 5
Conditions de réaction
1.1 Solvents: Ethyl acetate
Référence
- Synthesis of curcumin and related compounds, Recueil des Travaux Chimiques des Pays-Bas, 1964, 83(4), 379-86
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 10 min, rt
Référence
- Synthesis of curcumin analogues as potential antioxidant, cancer chemopreventive agents, Archiv der Pharmazie (Weinheim, 2004, 337(1), 42-54
Méthode de production 7
Conditions de réaction
1.1 Reagents: Boron oxide (B2O3) Solvents: Ethyl acetate ; 15 min, rt; rt → 78 °C; 78 °C → 40 °C
1.2 Reagents: Butylamine , Tributyl borate Solvents: Ethyl acetate ; 1 h, 40 °C; 5 h, rt
1.2 Reagents: Butylamine , Tributyl borate Solvents: Ethyl acetate ; 1 h, 40 °C; 5 h, rt
Référence
- Preparation of methoxyphenyl alkanediones for preventing, reducing and/or alleviating itchy skin conditions, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Tributyl borate , Boron oxide (B2O3) Catalysts: Butylamine Solvents: Ethyl acetate
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation of unsymmetrical curcuminoids, Zeitschrift fuer Chemie, 1987, 27(5), 172-3
Méthode de production 9
Conditions de réaction
Référence
- A Near-Infrared Responsive Drug Sequential Release System for Better Eradicating Amyloid Aggregates, Small, 2017, 13(46),
Méthode de production 10
Conditions de réaction
Référence
- Method and compounds for cancer treatment utilizing NFκB as a direct or ultimate target for small molecule inhibitors, United States, , ,
Méthode de production 11
Conditions de réaction
Référence
- Curcumin from vanillin and acetylacetone, Federal Republic of Germany, , ,
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione Raw materials
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione Preparation Products
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione Littérature connexe
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
94875-80-6 (1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione) Produits connexes
- 22608-11-3(Demethoxycurcumin)
- 458-37-7(Curcumin)
- 8024-37-1(Curcuma oil)
- 52328-98-0(Dimethylcurcumin)
- 15001-27-1(3,4-Dimethoxybenzylideneacetone)
- 24939-17-1(Desmethoxycurcumin)
- 160096-59-3(Dimethoxycurcumin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fournisseurs recommandés
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
SunaTech Inc.
Membre gold
Fournisseur de Chine
Réactif
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot